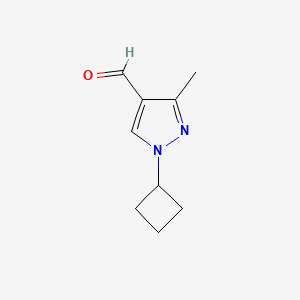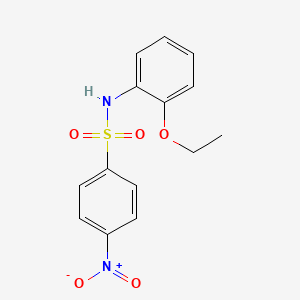![molecular formula C16H22N6 B2777133 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380094-72-2](/img/structure/B2777133.png)
5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, also known as Emapunil, is a novel anxiolytic drug that has been developed for the treatment of anxiety disorders. Emapunil is a selective agonist of the α2/3-subtype of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine acts as a selective agonist of the α2/3-subtype of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Activation of the GABAA receptor leads to an increase in chloride ion influx, which results in hyperpolarization of the neuron and a decrease in neuronal excitability. This leads to the anxiolytic effects of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine.
Biochemical and Physiological Effects
5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to have anxiolytic effects in animal models of anxiety. Studies have also shown that 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has minimal sedative effects and does not impair cognitive function. 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to be well-tolerated in clinical trials, with few adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for lab experiments. It has a high affinity for the α2/3-subtype of the GABAA receptor, which allows for the selective activation of this receptor subtype. 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine also has minimal sedative effects, which allows for the study of its anxiolytic effects without confounding factors. However, 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has limitations in that it is a relatively new drug and its long-term effects are not yet fully understood.
Orientations Futures
There are several future directions for the study of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. One direction is the investigation of the long-term effects of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine on the brain and behavior. Another direction is the investigation of the potential use of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine in the treatment of other psychiatric disorders, such as depression and post-traumatic stress disorder. Additionally, the development of new compounds that target the α2/3-subtype of the GABAA receptor may lead to the development of more effective anxiolytic drugs.
Méthodes De Synthèse
The synthesis of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves a series of chemical reactions that are carried out in a laboratory setting. The first step is the preparation of 4-methylpyrimidin-2-amine, which is then reacted with 1-(4-bromophenyl)piperazine to form 4-(4-bromophenyl)piperazin-1-yl)-pyrimidin-2-amine. This compound is then reacted with ethyl acetoacetate to form 5-ethyl-4-methyl-6-(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)pyrimidine.
Applications De Recherche Scientifique
5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been extensively studied in preclinical and clinical trials for the treatment of anxiety disorders. Studies have shown that 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has anxiolytic effects in animal models of anxiety, such as the elevated plus maze and the light/dark box test. In clinical trials, 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to be effective in reducing anxiety symptoms in patients with generalized anxiety disorder and social anxiety disorder.
Propriétés
IUPAC Name |
5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-4-14-13(3)18-11-19-15(14)21-7-9-22(10-8-21)16-17-6-5-12(2)20-16/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZSQJMOVJEYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)



![3-(Phenylsulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2777056.png)
![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2777062.png)
![5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2777065.png)
![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)
![ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2777070.png)
